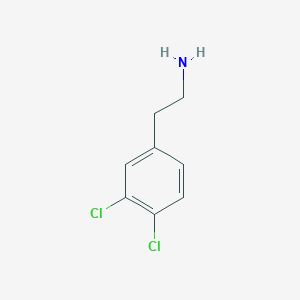

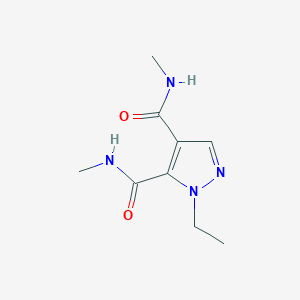

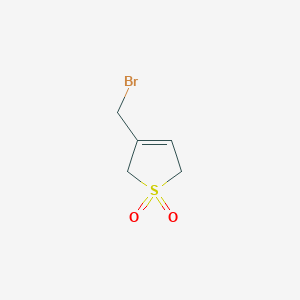

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide

Descripción general

Descripción

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide (BMD) is an organic compound that has been studied for its potential applications in the field of scientific research. BMD has been found to exhibit a range of unique properties that make it an attractive option for use in laboratory experiments.

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Chemical Reactions

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide is used in organic synthesis and chemical reactions. For example, it serves as a precursor in the synthesis of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, which is then used in the Dieb—Alder reaction with maleic acid derivatives to produce corresponding adducts (Tashbaev, Krivchikova, & Nasyrov, 1992). It also reacts with arylamines to produce 5-aryl-1,3,4,6-tetrahydrothieno[3,4-c]pyrrole 2,2-dioxides, which are further used to synthesize 1-aryl-3,4-dimethylenepyrrolidines (Ottenbrite & Alston, 1973).

2. Spectroscopic and Theoretical Studies

The compound is involved in spectroscopic and theoretical studies, such as FTIR and FT-Raman spectral techniques combined with B3LYP methods. These studies help understand the electronic properties, charge density distribution, and sites of chemical reactivity of molecules like 2,5-dihydrothiophene-1,1-dioxide (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

3. Synthetic Utilization

This chemical is used in various synthetic reactions. For instance, it reacts with nucleophiles to study organolithium derivatives, Grignard reagents, and organocopper reagents. These reactions help explore different synthetic pathways and the formation of new compounds (Gronowitz, 1993).

4. Cycloaddition Reactions

It plays a crucial role in cycloaddition reactions. For example, zinc-induced 1,4-debromination of 3,4-bis(bromomethyl)-2,5-dihydrothiophene-1,1-dioxide leads to the efficient and clean formation of Diels–Alder cycloadducts with dienophiles like DMAD and C60 (Markoulides, Ioannou, Manos, & Chronakis, 2012).

5. Formation of Complex Organic Molecules

This compound is involved in the formation of complex organic molecules, such as the preparation of dialkylaminomethyl substituted halobutadienes via amine-induced ring-opening of thiophene-1,1-dioxides. This process demonstrates the potential of thiophenes in the regio- and stereospecific syntheses of highly functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).

Mecanismo De Acción

Target of Action

Related compounds such as diazoxide, a non-diuretic benzothiadiazine derivative, are known to activate atp-sensitive potassium channels .

Mode of Action

It’s worth noting that diazoxide, a related compound, binds to the sulfonylurea receptor (sur) subunit of the atp-sensitive potassium channel (k atp ) channel on the membrane of pancreatic beta‐cells, promoting a potassium efflux from beta-cells .

Biochemical Pathways

Related compounds like diazoxide are known to inhibit insulin release, exhibiting hypotensive activity and reducing arteriolar smooth muscle and vascular resistance .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .

Propiedades

IUPAC Name |

3-(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRRQSOMYYJAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067633 | |

| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31554-48-0 | |

| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31554-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031554480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

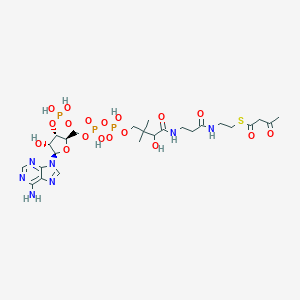

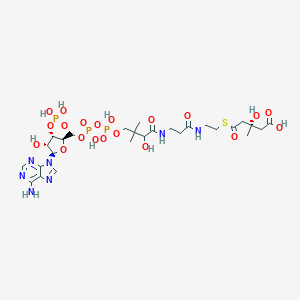

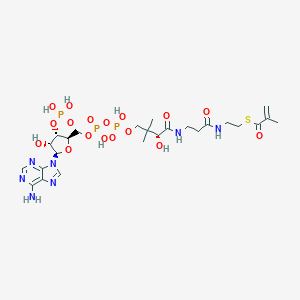

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structure of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide?

A1: While the provided research article [] focuses on the synthesis of this compound and doesn't delve into its detailed characterization, we can infer some structural information from its name.

Q2: What are the potential applications of this compound?

A2: The research article [] primarily focuses on the synthesis of this compound, highlighting its potential use as a versatile building block in organic synthesis. The presence of the bromomethyl group allows for various chemical transformations, potentially leading to more complex molecules with desired properties. Further research is needed to explore its specific applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.